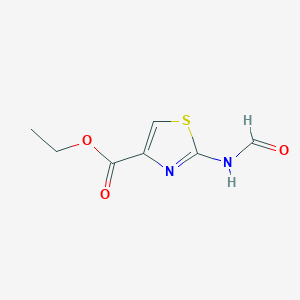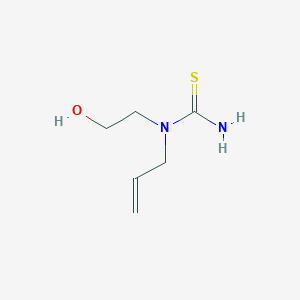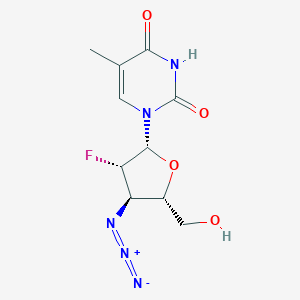
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, also known as FddAzaT, is a nucleoside analog that has been synthesized and studied for its potential use in antiviral therapies. This molecule is structurally similar to thymidine, a nucleoside that is essential for DNA synthesis. However, FddAzaT contains an azido group and a fluoro group in place of the 2' and 3' hydroxyl groups of the arabinose sugar, respectively. These modifications make FddAzaT a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against a range of viral infections.
Wirkmechanismus
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine acts as a chain terminator during viral DNA synthesis. The azido group of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is incorporated into the growing DNA chain by the viral polymerase, but it cannot be extended further due to its bulky nature. This results in premature termination of DNA synthesis and the inhibition of viral replication.
Biochemische Und Physiologische Effekte
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent. However, some studies have reported that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine can cause DNA damage and induce apoptosis in certain cell types. Further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine in lab experiments include its potent antiviral activity, low toxicity, and ability to inhibit drug-resistant viral strains. However, the synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is complex and time-consuming, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine. One area of research could focus on the development of more efficient synthesis methods for 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine and related nucleoside analogs. Another area of research could focus on the optimization of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine for use as an antiviral agent, including the development of prodrugs that can be more easily delivered to target cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine, including its potential for inducing DNA damage and apoptosis. Overall, 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a promising candidate for further development as an antiviral agent, and its potential applications in the field of virology warrant further study.
Synthesemethoden
The synthesis of 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine involves several steps, including the protection of the thymine base, the coupling of the protected base with a protected arabinose sugar, and the deprotection of the resulting nucleoside. The azido and fluoro groups are introduced during the synthesis of the arabinose sugar. The final product is purified by chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has been extensively studied for its antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In vitro studies have shown that 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine is a potent inhibitor of viral DNA synthesis, and it has been shown to be effective against drug-resistant strains of HIV. 1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral agent.
Eigenschaften
CAS-Nummer |
124424-26-6 |
|---|---|
Produktname |
1-(3-Azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine |
Molekularformel |
C10H12FN5O4 |
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
AVYGFRQPURLSLQ-JVZYCSMKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F |
Andere CAS-Nummern |
124424-26-6 |
Synonyme |
1-(3-azido-2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine 1-(3-azido-2,3-dideoxy-2-fluoroarabinofuranosyl)thymine 1-ADFAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




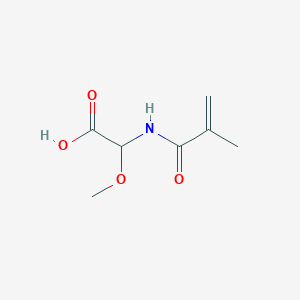
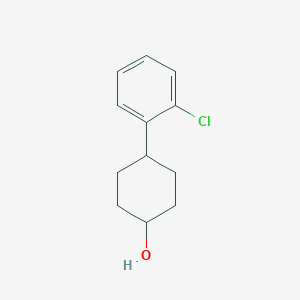
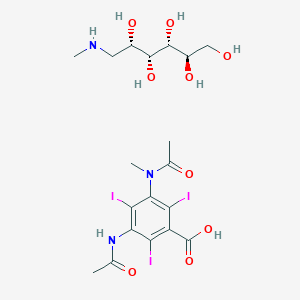
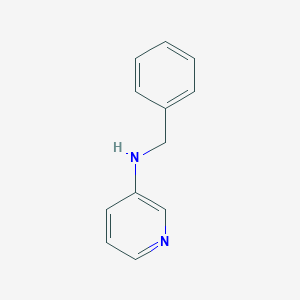
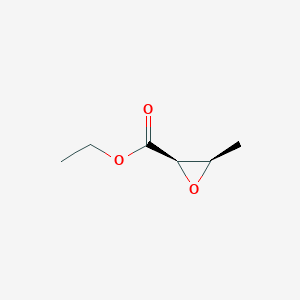
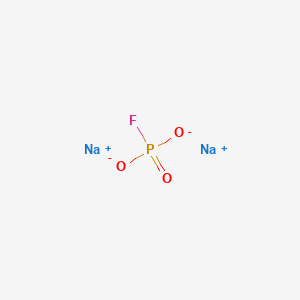
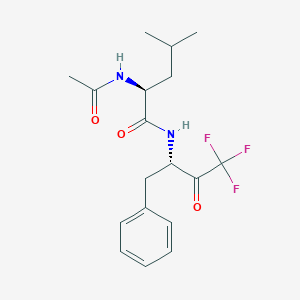
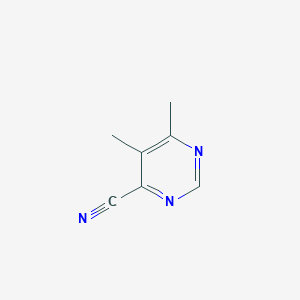
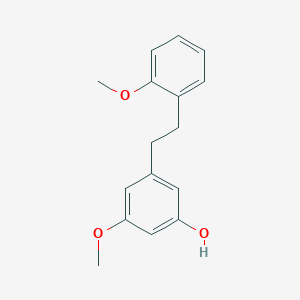
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
